molecular formula C8H11N3O B2860976 6-(Oxolan-3-yl)pyridazin-3-amine CAS No. 1602247-10-8

6-(Oxolan-3-yl)pyridazin-3-amine

Cat. No. B2860976
CAS RN: 1602247-10-8
M. Wt: 165.196
InChI Key: RBIUSFYFEFYCIL-UHFFFAOYSA-N
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Description

“6-(Oxolan-3-yl)pyridazin-3-amine” is a chemical compound with the CAS Number: 1602247-10-8 . It has a molecular weight of 165.19 and its IUPAC name is 6-(tetrahydrofuran-3-yl)pyridazin-3-amine . The compound is in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H11N3O/c9-8-2-1-7(10-11-8)6-3-4-12-5-6/h1-2,6H,3-5H2,(H2,9,11) . This indicates the presence of 8 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom in the molecule .


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 165.19 . The InChI key for this compound is RBIUSFYFEFYCIL-UHFFFAOYSA-N .

Scientific Research Applications

Effective Amidation of Carboxylic Acids

Amidation of carboxylic acids using derivatives of pyridazinone, such as (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, has been demonstrated as an efficient method for producing amides under mild conditions. This reaction is chemoselective, yielding high-quality amides from both aliphatic and aromatic carboxylic acids, and can be applied in peptide synthesis (Kang et al., 2008).

Synthesis of Polysubstituted Pyridazinones

Sequential nucleophilic substitution reactions of tetrafluoropyridazine allow for the synthesis of various polysubstituted and ring-fused pyridazinone systems. These compounds have potential applications in drug discovery due to their functional versatility and the ability to create a variety of polyfunctional systems (Pattison et al., 2009).

Development of an R-Selective Amine Oxidase

An R-selective amine oxidase based on 6-hydroxy-D-nicotine oxidase has been developed with a broad substrate scope and high enantioselectivity. This biocatalyst facilitates the synthesis of enantiomerically pure chiral amines, showcasing the utility of pyridazinone derivatives in biocatalysis (Heath et al., 2014).

Novel Synthesis Routes for Fused Azines

Research into pyridazin-3-one derivatives has led to the establishment of general routes for synthesizing novel classes of these compounds, which serve as precursors for fused azines. This work demonstrates the versatility of pyridazinones in synthesizing complex heterocyclic compounds, which can have various applications, including pharmaceuticals (Ibrahim & Behbehani, 2014).

Synthesis and Functionalization of Pyridazinofurocoumarins

The synthesis of pyridazinofurocoumarins from resorcinols showcases an efficient route for creating nitrogenated isosters of potent DNA inhibitors. This method highlights the potential of pyridazinone derivatives in the development of new therapeutics (Gonzalez-Gomez et al., 2003).

Safety and Hazards

The safety information for “6-(Oxolan-3-yl)pyridazin-3-amine” includes several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Future Directions

Pyridazine and pyridazinone derivatives have been shown to have numerous practical applications and have been utilized in medicinal chemistry against a range of biological targets and physiological effects . Therefore, “6-(Oxolan-3-yl)pyridazin-3-amine”, as a pyridazinone derivative, may have potential applications in drug discovery and development .

properties

IUPAC Name

6-(oxolan-3-yl)pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c9-8-2-1-7(10-11-8)6-3-4-12-5-6/h1-2,6H,3-5H2,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBIUSFYFEFYCIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2=NN=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1602247-10-8
Record name 6-(oxolan-3-yl)pyridazin-3-amine
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